molecular formula C21H18N2O3S2 B2890118 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 921798-19-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2890118
CAS No.: 921798-19-8
M. Wt: 410.51
InChI Key: KDFFVWXZKRCMQM-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran, thiazole, and benzamide moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of 7-ethoxybenzofuran: This can be achieved by the cyclization of an appropriate phenol derivative with an ethoxy group.

    Synthesis of thiazole ring: The thiazole ring can be synthesized by the condensation of a suitable α-haloketone with thiourea.

    Coupling of benzofuran and thiazole: The benzofuran and thiazole moieties can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the benzamide group: The final step involves the acylation of the coupled product with 4-(methylthio)benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzofuran rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic agent for diseases where benzamide derivatives have shown efficacy, such as cancer or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the benzofuran and thiazole rings may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The unique combination of the ethoxybenzofuran, thiazole, and methylthiobenzamide moieties in N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide may confer distinct pharmacological properties, such as improved bioavailability, enhanced target specificity, or reduced side effects compared to similar compounds.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-25-17-6-4-5-14-11-18(26-19(14)17)16-12-28-21(22-16)23-20(24)13-7-9-15(27-2)10-8-13/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFVWXZKRCMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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